1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Description

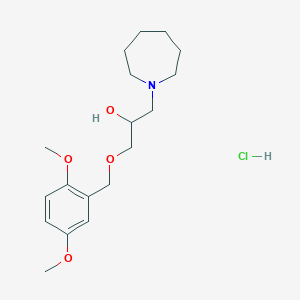

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an azepane ring (a seven-membered saturated heterocycle) at the 1-position and a 2,5-dimethoxybenzyloxy group at the 3-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

1-(azepan-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-21-17-7-8-18(22-2)15(11-17)13-23-14-16(20)12-19-9-5-3-4-6-10-19;/h7-8,11,16,20H,3-6,9-10,12-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGVCIRJMGOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2CCCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H30ClNO4, with a molecular weight of 359.89 g/mol. The compound features an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle, and a methoxy-substituted benzyl ether moiety that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H30ClNO4 |

| Molecular Weight | 359.89 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in water |

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit antitumor properties. For instance, the activity of this compound may be related to its ability to modulate signaling pathways involved in cancer cell proliferation and survival.

Case Study: Antileukemic Activity

A study evaluating similar compounds against lymphoid leukemia L1210 in BDF1 mice demonstrated that structural modifications can significantly enhance antileukemic efficacy. The findings suggested that increased hydrophilicity correlated with stronger antitumor activity, indicating that the physicochemical properties of analogs could inform the design of more effective agents .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Research has shown that azepane derivatives can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions may lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azepane ring or the benzyl ether moiety can lead to variations in potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydrophobic substitutions | Increased antitumor potency |

| Variations in nitrogen position | Altered receptor binding |

| Changes in methoxy group position | Enhanced bioavailability |

Comparison with Similar Compounds

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Hydrochloride

- Structural Difference : Replaces the azepane ring with a 3-chlorophenylpiperazine group.

- Pharmacological Implications: Piperazine derivatives are known for high affinity to serotonin (5-HT) and dopamine receptors, but the 3-chloro substitution may enhance alpha-1 adrenoceptor selectivity. This compound is commercially available for research (e.g., ASM Research Chemicals) but lacks published binding or efficacy data in the provided evidence .

(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structural Difference: Substitutes the azepane with a 2-(2-methoxyphenoxy)ethylamino group and incorporates an indole ring.

- Pharmacological Activity: Tested for antiarrhythmic, hypotensive, and spasmolytic effects. Demonstrates moderate α1-adrenoceptor binding (Ki ~50 nM) but lower β1-adrenoceptor affinity (Ki >1 µM) . The indole moiety may contribute to spasmolytic activity, which is absent in the azepane-containing target compound.

Analogues with Shared Dimethoxybenzyl Moieties

Methoxamine Hydrochloride (α-(1-Aminoethyl)-2,5-dimethoxybenzyl Alcohol Hydrochloride)

- Structural Difference: Lacks the propan-2-ol backbone and azepane ring; features a simpler ethanolamine structure.

- Pharmacological Activity: A selective α1-adrenoceptor agonist, used clinically to treat hypotension.

Bevenopran Hydrochloride (1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride)

- Structural Difference: Replaces the azepane with a 3,4-dimethoxyphenethylamino group and substitutes the 2,5-dimethoxybenzyloxy with m-tolyloxy.

- Pharmacological Activity: A beta-blocker with mixed α1/β1 antagonism. The shift from 2,5-dimethoxy to 3,4-dimethoxy alters receptor interaction profiles, favoring β-adrenoceptor blockade over α1 effects. This highlights how methoxy group positioning influences selectivity .

Pharmacokinetic and Binding Profile Comparisons

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR): The azepane ring’s seven-membered structure may confer improved metabolic stability compared to smaller amines (e.g., piperazine or ethanolamine derivatives), though this remains untested .

- Receptor Selectivity: The 2,5-dimethoxybenzyl group is associated with α1-adrenoceptor activity, as seen in methoxamine. However, the azepane’s steric bulk could shift selectivity toward β-adrenoceptors, analogous to Bevenopran’s profile .

- Clinical Potential: Unlike Bevenopran (a known beta-blocker), the target compound lacks documented in vivo studies. Further research is needed to validate its efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.